Ethyl phenyllactate, (-)-

Description

Significance of Chirality in Phenyl-Substituted Lactates and Related Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in biological systems. nih.gov In the context of phenyl-substituted lactates, such as ethyl phenyllactate, the presence of a stereocenter at the alpha-carbon gives rise to two enantiomers: (R)-ethyl phenyllactate and (S)-ethyl phenyllactate. The specific spatial arrangement of the phenyl, hydroxyl, and ester groups around this chiral center dictates how the molecule interacts with other chiral molecules, particularly biological macromolecules like enzymes and receptors.

The biological activity of chiral compounds is often enantiomer-dependent; one enantiomer may exhibit a desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.gov This principle underscores the importance of producing single-enantiomer drugs. While specific research on the differential biological activities of the enantiomers of ethyl phenyllactate is ongoing, the broader field of chiral pharmacology provides a strong rationale for investigating each enantiomer separately. For example, in the broader context of flavor compounds, different enantiomers can have distinct tastes and aromas. researchgate.net The synthesis and separation of individual enantiomers of phenyl-substituted lactates and related derivatives are therefore critical areas of research, often employing techniques like chiral resolution and asymmetric synthesis. sciencenet.cnrsc.org

Overview of Current Research Trajectories and Scholarly Significance of (-)-Ethyl Phenyllactate

(-)-Ethyl phenyllactate, also known as (R)-ethyl 2-hydroxy-3-phenylpropanoate, is the (R)-enantiomer of ethyl phenyllactate. Current research interest in this specific compound stems from its potential applications as a chiral building block in organic synthesis and its connection to the biologically active 3-phenyllactic acid (PLA). PLA is a naturally occurring antimicrobial compound produced by various microorganisms, including lactic acid bacteria and the yeast Geotrichum candidum. nih.govnih.govfrontiersin.org It has demonstrated inhibitory effects against a range of bacteria and fungi. nih.govfrontiersin.org

Research is actively exploring the synthesis and utility of enantiomerically pure forms of phenyllactates. For instance, chiral iodoaniline-lactate based catalysts have been developed for asymmetric reactions, highlighting the role of lactate (B86563) derivatives in stereoselective synthesis. acs.org Furthermore, studies on the production of related lactate esters, such as ethyl lactate, in microorganisms like Saccharomyces cerevisiae are being pursued to enhance their production for applications in the flavor and fragrance industry. researchgate.net The investigation of (-)-ethyl phenyllactate and its derivatives contributes to the broader understanding of chiral molecule synthesis, biological activity, and potential applications in fields ranging from pharmaceuticals to food science. For example, ethyl phenyl lactate has been identified as a potential marker for the activity of Lachancea thermotolerans in winemaking. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

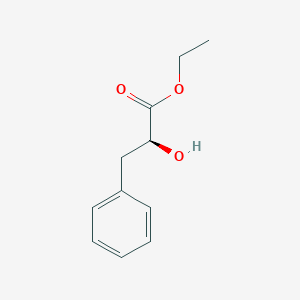

ethyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOGUIFRIAXYNB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175075 | |

| Record name | Ethyl phenyllactate, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20918-87-0 | |

| Record name | Ethyl phenyllactate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020918870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyllactate, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PHENYLLACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V493Q7293M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Enantiopure Production of Ethyl Phenyllactate

Asymmetric Catalytic Methodologies for Enantioselective Synthesis

Asymmetric catalysis offers a powerful tool for the synthesis of enantiomerically pure compounds. This section details the application of organocatalysis and metal-based catalysis in the synthesis of (-)-ethyl phenyllactate and related α-hydroxy esters.

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a significant area in asymmetric synthesis. researchgate.netresearchgate.net These catalysts operate through various activation modes, including covalent and non-covalent interactions, to facilitate the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct organocatalytic synthesis of (-)-ethyl phenyllactate is not extensively documented, the principles have been successfully applied to the synthesis of structurally similar α-hydroxy esters.

For instance, an efficient and highly enantiocontrolled three-step synthesis of α-hydroxy-(E)-β,γ-unsaturated esters has been reported. This process begins with the asymmetric, organocatalytic α-selenylation of aldehydes, followed by a Wittig reaction and a nih.govacs.org-sigmatropic rearrangement to yield the final products with high enantiomeric excess (94-97% ee). nih.govacs.org Another example is the direct asymmetric aldol reaction between hydroxyacetone and β,γ-unsaturated α-keto esters, catalyzed by 9-amino-9-deoxy-epi-cinchonine, which affords chiral tertiary alcohols in high yields and excellent enantioselectivities. acs.org These examples highlight the potential of organocatalysis for the asymmetric synthesis of chiral α-hydroxy esters, providing a foundation for developing a direct synthesis of (-)-ethyl phenyllactate.

Organocatalytic asymmetric α-oxidation and α-amination reactions of carbonyl compounds are also highly relevant methodologies for generating chiral building blocks. nih.gov These reactions allow for the direct introduction of oxygen or nitrogen atoms at the α-position of a carbonyl group, which can be a precursor to the α-hydroxy ester moiety. nih.gov

Metal-catalyzed reactions, particularly asymmetric hydrogenation, are well-established methods for producing enantiopure compounds. The asymmetric hydrogenation of α-ketoesters is a direct and efficient route to chiral α-hydroxyesters. For example, the asymmetric hydrogenation of ethyl 2-oxo-2-phenylacetate to ethyl 2-hydroxy-2-phenylacetate (ethyl phenyllactate) has been achieved using a platinum catalyst loaded on carbon fiber (Pt/CF) with cinchonidine as a chiral modifier. This heterogeneous catalytic system demonstrated good conversion and high enantioselectivity. nih.gov

The development of catalysts based on first-row transition metals, such as nickel, is also gaining attention for asymmetric hydrogenation due to their abundance and lower cost. researchgate.netnih.gov Nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to produce chiral α-substituted propionic acids with high enantiomeric excess. nih.gov

Beyond hydrogenation, other metal-catalyzed asymmetric reactions are also applicable. For instance, the catalytic asymmetric introduction of an alkynyl group to an α-imino ester has been demonstrated using a chiral Cu(I) complex, providing access to a variety of optically active α-amino acid derivatives, which share structural similarities with α-hydroxy esters. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pt/CF with Cinchonidine | Ethyl 2-oxo-2-phenylacetate | Ethyl 2-hydroxy-2-phenylacetate | High | nih.gov |

| Nickel acetate with R-BINAP | α-Benzamidocinnamic acid esters | Methylsulfonyl-substituted phenylalanine precursors | up to 96% | researchgate.net |

The success of metal-catalyzed asymmetric synthesis is heavily reliant on the design of the chiral ligand that coordinates to the metal center. mdpi.com The ligand's structure dictates the steric and electronic environment around the metal, thereby controlling the stereochemical outcome of the reaction. mdpi.com A key principle in ligand design has been the use of C2 symmetry, as seen in foundational ligands like DIOP and DiPAMP, which simplifies the prediction of the 3D structure of the metal complex. mdpi.com

More recently, nonsymmetrical modular P,N-ligands, such as PHOX ligands, have been developed and have often outperformed their C2-symmetric counterparts in various metal-catalyzed reactions. mdpi.com The modular nature of these ligands allows for systematic variation of their substituents, enabling fine-tuning of the catalyst's performance for a specific reaction. mdpi.com The synthesis of chiral monodentate phosphoramidite ligands derived from D-mannitol is an example of creating a library of ligands with varying electronic and steric properties to screen for optimal catalytic activity. nih.gov

The design of these ligands is crucial for achieving high enantioselectivity in reactions like the Rh-catalyzed hydrogenation of dehydro-amino acid derivatives, a key step in the industrial production of L-Dopa. mdpi.com The principles of chiral ligand design are directly applicable to the development of efficient catalysts for the synthesis of (-)-ethyl phenyllactate.

Biocatalytic Pathways for Enantiopure (-)-Ethyl Phenyllactate Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and often exhibit exquisite enantio-, regio-, and chemoselectivity.

Lipases are a versatile class of enzymes that can catalyze the esterification of carboxylic acids and alcohols or the transesterification of existing esters. semanticscholar.org In non-aqueous media, the equilibrium of the lipase-catalyzed reaction is shifted towards synthesis, making them effective for producing esters. nih.gov The enantioselectivity of lipases can be exploited for the kinetic resolution of racemic mixtures. In a kinetic resolution, one enantiomer of a racemic starting material reacts faster than the other, leading to the separation of the two enantiomers. scielo.br

For example, the enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate has been achieved using various hydrolases, with Pseudomonas cepacia lipase (PCL) showing excellent results in the hydrolysis of the racemic ester to yield the (R)-ester with 98% ee and the (S)-acid with 93% ee. atlantis-press.com While this is a different molecule, the principle is directly applicable to the resolution of racemic ethyl phenyllactate.

The synthesis of various esters, such as ethyl valerate and ethyl ferulate, has been successfully demonstrated using immobilized lipases. mdpi.comrsc.org Immobilization of the enzyme can improve its stability and allow for its reuse over multiple reaction cycles. rsc.org The choice of solvent can also play a crucial role in the efficiency and selectivity of the enzymatic reaction. rsc.org

| Enzyme | Reaction Type | Substrate | Product(s) | Key Findings | Reference |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis (Resolution) | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid | 50% conversion, 98% ee for the ester, 93% ee for the acid | atlantis-press.com |

| Lipase from Thermomyces lanuginosus (immobilized) | Esterification | Valeric acid and ethanol (B145695) | Ethyl valerate | ~92% conversion in 105 minutes | rsc.org |

| Lipase from Mucor sp. M-2 (immobilized) | Esterification | Ferulic acid and ethanol | Ethyl ferulate | Optimum solvent was tert-butyl alcohol | mdpi.com |

Whole-cell biotransformation utilizes the metabolic machinery of microorganisms to convert a precursor into a desired product. This approach can be particularly advantageous as it can incorporate cofactor regeneration systems, eliminating the need for the external addition of expensive cofactors like NADH.

The production of L-phenyllactic acid (the acidic form of (-)-ethyl phenyllactate) from phenylpyruvic acid has been successfully achieved using recombinant Escherichia coli. rsc.org In one study, a recombinant E. coli strain was engineered to co-express L-lactate dehydrogenase (L-LDH) from Lactobacillus plantarum and glucose dehydrogenase (GDH) from Bacillus megaterium. rsc.org The L-LDH catalyzes the reduction of phenylpyruvic acid to L-phenyllactic acid, while the GDH simultaneously oxidizes glucose to regenerate the NADH consumed in the reduction step. rsc.org This system achieved a high yield of L-phenyllactic acid (103.8 mM) with an excellent enantiomeric excess of 99.7%. rsc.org

Another strategy involves the use of a recombinant E. coli expressing L-phenylalanine dehydrogenase (PheDH) and L-hydroxyisocaproate dehydrogenase (L-HicDH). This system enables the production of L-phenyllactic acid and facilitates the regeneration of the NAD+/NADH coenzymes using only two enzymes. Optimization of this process led to a significant increase in the L-phenyllactic acid yield.

| Microorganism | Key Enzymes Expressed | Precursor | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Recombinant E. coli | L-Lactate Dehydrogenase (L-LDH), Glucose Dehydrogenase (GDH) | Phenylpyruvic Acid | L-Phenyllactic Acid | 103.8 mM | 99.7% | rsc.org |

| Recombinant E. coli | L-Phenylalanine Dehydrogenase (PheDH), L-Hydroxyisocaproate Dehydrogenase (L-HicDH) | Phenylpyruvic Acid | L-Phenyllactic Acid | 4.68 ± 0.04 g/L | Not specified |

Genetic Engineering of Microbial Strains for Enhanced Enantioselectivity and Yield

Metabolic engineering of microorganisms offers a powerful and sustainable route for producing chiral compounds like (-)-phenyllactic acid, the precursor to (-)-ethyl phenyllactate. By manipulating the genetic makeup of strains like Escherichia coli and Saccharomyces cerevisiae, it is possible to introduce and optimize biosynthetic pathways, leading to high yields and excellent enantioselectivity.

A key strategy involves creating a whole-cell biocatalyst system. For instance, researchers have engineered E. coli to co-express specific enzymes that facilitate the conversion of a precursor, phenylpyruvic acid (PPA), into the desired chiral product. nih.gov In one such system, L-lactate dehydrogenase (L-LDH) from Lactobacillus plantarum was co-expressed with glucose dehydrogenase (GDH) from Bacillus megaterium. nih.gov The L-LDH enzyme is responsible for the stereospecific reduction of PPA to L-phenyllactic acid (the (-) enantiomer), while the GDH facilitates the regeneration of the essential cofactor NADH, which is consumed in the reduction step. nih.gov This coupled system allows for a continuous and efficient biocatalytic process.

Through process optimization, including fed-batch bioconversion with intermittent feeding of the PPA substrate, this engineered E. coli strain achieved a high yield of L-phenyllactic acid at 103.8 mM, with an outstanding enantiomeric excess (e.e.) of 99.7%. nih.gov The productivity reached 5.2 mM·h⁻¹ per unit of optical density (OD₆₀₀) of the whole cells, demonstrating an efficient and promising alternative to chemical synthesis for producing the chiral acid precursor. nih.gov

Further enhancements in yield have been achieved by applying additional metabolic engineering strategies. frontiersin.orgnih.gov These include:

Overexpression of Key Enzymes: Increasing the copy number of genes crucial for the synthesis pathway, such as aroGfbr and pheAfbr, boosts the metabolic flux towards the target molecule. frontiersin.orgnih.gov

Disruption of Competing Pathways: Knocking out genes involved in competing metabolic pathways, such as the tryptophan synthesis pathway (trpE), prevents the diversion of precursors and channels more resources towards phenyllactic acid production. frontiersin.org

Enhancing Precursor Supply: Modifying central metabolic pathways to increase the availability of initial substrates like phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) can significantly improve the final product titer. frontiersin.orgresearchgate.net

By combining these strategies, engineered E. coli strains have demonstrated progressively higher production levels of phenyllactic acid in shake flask fermentations, laying the groundwork for large-scale industrial applications. researchgate.net

**Table 1: Impact of Genetic Modifications on Phenyllactic Acid (PhLA) Production in *E. coli***

| Strain Modification | Key Genetic Change | PhLA Titer (g/L) | Fold Increase |

|---|---|---|---|

| Initial Engineered Strain (MG-P1) | Phenylpyruvate reductase introduced | ~0.35 | 1.0 |

| Enhanced Strain (MG-P7) | Overexpression of aroGfbr and pheAfbr; knockout of trpE |

0.88 ± 0.03 | ~2.5 |

| Fully Optimized Strain (MG-P10) | Enhanced supply of PEP and E4P precursors | 1.42 ± 0.02 | ~4.0 |

Data derived from shake flask fermentation experiments. frontiersin.orgresearchgate.net

Chemical Synthesis of (-)-Ethyl Phenyllactate via Chiral Auxiliary Strategies

Chemical synthesis provides a highly controlled alternative to biological methods for producing enantiopure compounds. The use of a chiral auxiliary is a robust and well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction, forcing it to proceed with a specific stereochemical outcome. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The general process for using a chiral auxiliary involves three main steps:

Attachment: The non-chiral starting material is covalently bonded to the chiral auxiliary.

Stereoselective Reaction: The resulting compound undergoes a reaction (e.g., alkylation, aldol addition) where the steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the other, less hindered face. This controls the formation of the new stereocenter.

Cleavage: The chiral auxiliary is removed from the newly synthesized chiral molecule, yielding the desired enantiopure product.

Several types of chiral auxiliaries have been developed and are effective for various transformations. Evans' oxazolidinone auxiliaries, for example, are widely used for stereoselective alkylations and aldol reactions, which are key methods for creating the α-hydroxy acid structure of phenyllactate. wikipedia.org Pseudoephedrine is another effective auxiliary that can be used to form an amide, which then directs the stereoselective alkylation at the α-carbon position. wikipedia.org

In the context of synthesizing (-)-Ethyl Phenyllactate, a plausible strategy would involve attaching a suitable chiral auxiliary (e.g., an oxazolidinone) to a glyoxylic acid derivative. The resulting adduct could then undergo a diastereoselective reaction with a benzylating agent. The presence of the auxiliary would direct the stereochemistry of this addition, leading predominantly to the desired (S)-configuration. Subsequent cleavage of the auxiliary and esterification would yield the final (-)-Ethyl Phenyllactate product with high enantiomeric purity.

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application(s) | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylation reactions, Diels-Alder reactions | Forms a rigid imide structure that provides excellent steric hindrance to direct reactions. wikipedia.org |

| Pseudoephedrine | Alkylation of enolates | The methyl and hydroxyl groups direct the approach of electrophiles, leading to high diastereoselectivity. wikipedia.org |

| 8-Phenylmenthol | Ene reactions, Diels-Alder reactions | The bulky phenylmenthol group effectively blocks one face of the substrate. wikipedia.org |

| Camphorsultam | Aldol reactions, Michael additions | The rigid bicyclic sultam structure provides a highly predictable stereochemical outcome. |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones | Forms chiral hydrazones that undergo highly diastereoselective alkylation. |

Derivatization of (-)-Ethyl Phenyllactate for Synthetic Intermediates and Probes

Enantiomerically pure (-)-Ethyl phenyllactate is not only a target molecule but also a valuable chiral building block for the synthesis of other complex, high-value compounds. nih.gov Its structure contains two key functional groups—a secondary hydroxyl (-OH) group and an ester (-COOEt) group—both of which can be selectively modified to create a variety of derivatives while preserving the integrity of the stereocenter. This makes it a versatile starting material in drug discovery and natural product synthesis. nih.govresearchgate.net

The hydroxyl group can undergo a range of standard chemical transformations:

Acylation/Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into a new ester, which can serve as a protecting group or modify the molecule's biological activity.

Alkylation: Treatment with alkyl halides under basic conditions forms ethers.

Oxidation: Mild oxidation can convert the secondary alcohol into a ketone (ethyl phenylglyoxylate), a useful intermediate in its own right.

The ester functional group can also be readily transformed:

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification cleaves the ester to yield (-)-phenyllactic acid, the parent carboxylic acid.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, resulting in the chiral diol, (S)-3-phenyl-1,2-propanediol.

Amidation: Reaction with amines can convert the ester into the corresponding amide.

These derivatization reactions allow chemists to use (-)-Ethyl phenyllactate as a scaffold to introduce new functional groups and build molecular complexity, all while retaining the defined stereochemistry of the original molecule.

Table 3: Potential Derivatization Reactions of (-)-Ethyl Phenyllactate

| Functional Group | Reagent(s) | Reaction Type | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | Acyl Chloride (e.g., Acetyl chloride), Pyridine | Acylation | Ester (-OAc) |

| Hydroxyl (-OH) | Alkyl Halide (e.g., Methyl iodide), NaH | Alkylation | Ether (-OMe) |

| Ester (-COOEt) | NaOH, then H₃O⁺ | Hydrolysis | Carboxylic Acid (-COOH) |

| Ester (-COOEt) | Lithium Aluminum Hydride (LiAlH₄) | Reduction | Primary Alcohol (-CH₂OH) |

| Ester (-COOEt) | Amine (e.g., NH₃) | Amidation | Amide (-CONH₂) |

Microbial Biosynthetic Pathways and Metabolic Engineering

The microbial production of phenyllactic acid (PLA) and its derivatives, including ethyl phenyllactate, has garnered considerable attention. researchgate.net Through metabolic engineering and synthetic biology, microorganisms like Escherichia coli and various lactic acid bacteria (LAB) have been harnessed as cell factories for the synthesis of these valuable compounds. portlandpress.comfrontiersin.orgnih.gov

Enzymatic Cascades from Phenylalanine and Phenylpyruvic Acid

The biosynthesis of (-)-ethyl phenyllactate is intricately linked to the metabolism of the amino acid L-phenylalanine. A key intermediate in this process is phenylpyruvic acid (PPA). frontiersin.orgnih.gov In many microorganisms, L-phenylalanine is first converted to PPA through a transamination reaction. frontiersin.orgresearchgate.net Subsequently, PPA is reduced to phenyllactic acid. This reduction is a critical step, catalyzed by specific enzymes that determine the stereochemistry of the final product. nih.govfrontiersin.org

Multi-enzyme cascade reactions are often employed to enhance the efficiency of this conversion. researchgate.netbiorxiv.org For instance, a four-step enzymatic cascade has been developed to convert L-phenylalanine to L-phenylglycine, highlighting the potential for complex, multi-step enzymatic syntheses in microbial hosts. biorxiv.org Similarly, cascade reactions involving L-amino acid deaminase, hydroxymandelate synthase, and (S)-mandelate dehydrogenase have been engineered in E. coli for the production of related compounds. biorxiv.org

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Dehydrogenases)

Dehydrogenases are the pivotal enzymes in the synthesis of (-)-phenyllactic acid from phenylpyruvic acid. These enzymes, belonging to the oxidoreductase class, catalyze the transfer of a hydride from a donor molecule, typically a nicotinamide cofactor like NADH or NADPH, to PPA. nih.gov The stereoselectivity of the dehydrogenase determines whether the (R)- or (S)-enantiomer of phenyllactic acid is produced.

Several dehydrogenases with activity towards PPA have been identified and characterized. For example, a specialized dehydrogenase, FrsC, from Chromobacterium vaccinii has been shown to catalyze the formation of L-phenyllactate from phenylpyruvate as part of the biosynthesis of the natural product FR900359. nih.gov Lactate (B86563) dehydrogenases (LDHs) from various lactic acid bacteria are also known to catalyze this reduction. frontiersin.orgnih.gov Researchers have successfully engineered D-lactate dehydrogenases to produce D-phenyllactic acid with high enantiomeric excess. researchgate.net The kinetic parameters of these enzymes, such as their affinity for PPA (K_m) and their catalytic rate (k_cat), are crucial for optimizing production. nih.govfrontiersin.org

| Enzyme | Organism | Substrate | Product | Reference |

| FrsC | Chromobacterium vaccinii | Phenylpyruvic acid | L-phenyllactate | nih.gov |

| L-Lactate Dehydrogenase (mutant) | Lactobacillus sp. | Phenylpyruvic acid | L-phenyllactic acid | frontiersin.org |

| D-Lactate Dehydrogenase | Lactobacillus rossiae | Phenylpyruvic acid | D-phenyllactic acid | nih.gov |

| 2-Hydroxyacid Dehydrogenase | Oenococcus oeni | Phenylpyruvic acid | D-phenyllactic acid | researchgate.net |

Role of Cofactor Regeneration Systems in Bioproduction

The enzymatic reduction of phenylpyruvic acid is dependent on the availability of reduced nicotinamide cofactors (NADH or NADPH). researchgate.netnih.gov These cofactors are expensive to supply exogenously, making in situ regeneration essential for economically viable bioproduction. nih.govuni-freiburg.de Cofactor regeneration systems involve coupling the primary dehydrogenase reaction with a secondary enzymatic reaction that regenerates the reduced cofactor. researchgate.netnih.gov

A common strategy is to co-express a second dehydrogenase, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), alongside the primary lactate dehydrogenase. nih.govresearchgate.netnih.gov FDH catalyzes the oxidation of formate to carbon dioxide, while reducing NAD+ to NADH. nih.gov Similarly, GDH oxidizes glucose to gluconic acid, coupled with the reduction of NAD+ or NADP+. nih.gov These systems ensure a continuous supply of the necessary reducing power, driving the synthesis of phenyllactic acid. researchgate.netnih.gov The development of self-sufficient cofactor regeneration systems, where the cosubstrate and redox equivalents are regenerated simultaneously, has further improved the efficiency of bioproduction. nih.gov

Occurrence and Distribution in Biological Systems

(-)-Ethyl phenyllactate and its precursor, phenyllactic acid, are not merely products of microbial engineering; they are also found naturally in a variety of biological systems, from plants to fermented foods.

Presence in Plant Metabolomes and Ecological Roles

Phenyllactic acid has been identified as a metabolite in plants. nih.gov It is derived from the catabolism of phenylalanine via phenylpyruvic acid. nih.gov While phenylacetic acid (PAA) is a well-known natural auxin in plants, the specific roles of phenyllactic acid are still being elucidated. wikipedia.orgresearchgate.net PAA has been found in various crop plants, often at higher concentrations than the more commonly studied auxin, indole-3-acetic acid (IAA). researchgate.net Phenyllactic acid is also considered a precursor to certain aroma compounds in plants like roses. nih.gov

Identification in Fermentation Products and Food Matrices

Phenyllactic acid is a common metabolite produced by lactic acid bacteria during the fermentation of foods. researchgate.netoup.com It has been detected in a range of fermented products, including cheese, sourdough, and fermented vegetables. oup.comresearchgate.net The presence of phenyllactic acid contributes to the sensory properties and preservation of these foods. oup.comresearchgate.net For instance, in cheese, the degradation of phenylalanine by lactobacilli can lead to the formation of phenyllactate, which can be further converted into potent aroma compounds. oup.com Ethyl phenyllactate has been specifically identified in fermented beverages like white wine, where its concentration can be influenced by the fermentation process. mdpi.com It is also recognized as a flavoring agent in the food industry. nih.gov

| Fermented Product/Food Matrix | Associated Microorganisms | Compound Detected | Reference |

| Cheese | Lactic acid bacteria (e.g., Lactobacillus paracasei, Lactobacillus casei) | Phenyllactic acid | oup.com |

| White Wine | Lachancea thermotolerans, Saccharomyces cerevisiae | Ethyl phenyllactate | mdpi.com |

| Fermented Vegetables | Lactic acid bacteria | Phenyllactic acid | researchgate.net |

| Honey | Natural microbial populations | Phenyllactic acid | frontiersin.orgnih.gov |

| Pickles | Natural microbial populations | Phenyllactic acid | frontiersin.orgnih.gov |

Biosynthesis and Natural Occurrence of Ethyl Phenyllactate

In vivo and In vitro Studies of Biotransformation by Specific Organisms

(-)-Ethyl phenyllactate, a chiral ester, is formed through the biotransformation of precursor compounds by various microorganisms. These transformations are of significant interest for their potential in producing enantiomerically pure compounds for the flavor, fragrance, and pharmaceutical industries. The primary precursor for the biosynthesis of phenyllactic acid, which is subsequently esterified to ethyl phenyllactate, is phenylpyruvic acid, derived from the amino acid L-phenylalanine. genome.jp Studies have explored both whole-cell (in vivo) and enzymatic (in vitro) systems to achieve this conversion.

Microorganisms, particularly lactic acid bacteria (LAB) and yeasts, play a pivotal role in the synthesis of phenyllactic acid and its esters. For instance, various species of Lactobacillus, such as Lactobacillus plantarum, are known to produce phenyllactic acid from phenylalanine. oup.comfrontiersin.org This process involves the transamination of phenylalanine to phenylpyruvic acid, which is then reduced by a lactate (B86563) dehydrogenase. frontiersin.org

Yeasts, such as Saccharomyces cerevisiae, are also instrumental in the formation of ethyl phenyllactate, especially in fermented beverages like wine. ives-openscience.eu S. cerevisiae can facilitate the esterification of phenyllactic acid with ethanol (B145695), which is abundantly available during fermentation. Furthermore, specific enzymes, known as ketoreductases or dehydrogenases, have been identified and characterized for their ability to stereoselectively reduce keto-precursors to the corresponding hydroxy esters. researchgate.netnih.gov For example, the enzyme FrsC, a dehydrogenase, has been shown to catalyze the formation of l-phenyllactate from phenylpyruvate. nih.gov

Research has demonstrated that the yield and stereoselectivity of (-)-ethyl phenyllactate production can be influenced by the choice of microorganism, the precursor substrate, and the reaction conditions.

In vivo biotransformation studies often utilize whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), to perform the desired chemical conversion. One study demonstrated the enantioselective reduction of ethyl benzoylacetate using S. cerevisiae. In a 72-hour fermentation at 30°C, the yeast successfully reduced the ketone group, yielding (S)-ethyl 3-hydroxy-3-phenylpropionate (B1262273) with an 80% yield and 85% enantiomeric excess (ee). While this is a related compound, it highlights the capability of yeast to produce chiral hydroxy esters.

In the context of wine production, sequential fermentation with the non-Saccharomyces yeast Lachancea thermotolerans followed by Saccharomyces cerevisiae has been shown to significantly increase the concentration of various volatile compounds, including ethyl phenyl lactate. ives-openscience.eu This indicates a synergistic interaction between different yeast species in creating the final flavor profile of the wine.

Lactic acid bacteria are also key producers of the precursor, phenyllactic acid (PLA). Studies on Lactobacillus plantarum have shown its ability to produce PLA, which is recognized as a major contributor to the antifungal properties of sourdough bread. oup.com The production of PLA and its 4-hydroxy derivative (OH-PLA) from phenylalanine and tyrosine, respectively, has been confirmed in several LAB strains. oup.com For instance, L. plantarum ITM21B grown in the presence of phenylalanine showed significant production of PLA. oup.com

The following interactive table summarizes key findings from various biotransformation studies aimed at producing (-)-ethyl phenyllactate or its immediate precursors.

Molecular Interactions and Mechanistic Studies of Ethyl Phenyllactate

Enzyme Inhibition and Activation Profiles

The interaction of (-)-ethyl phenyllactate with enzymes is characterized by specific kinetic profiles and stereochemical preferences. These interactions are crucial for its biological activity and its applications in biocatalysis.

The modulation of enzyme activity by ethyl phenyllactate has been explored through kinetic studies, which provide insights into the efficiency and nature of the enzymatic process. An esterase from Klebsiella oxytoca has been shown to hydrolyze (R,S)-ethyl 3-phenyllactate (B1230591). In its free form, the enzyme exhibits an initial enzymatic rate for the (S)-enantiomer (V_S) of 3.0 mmol/h·g. psu.edu This kinetic parameter is fundamental to understanding the enzyme's catalytic efficiency towards this substrate.

Further studies indicate that L-β-phenyllactate, the parent acid of the (-)-ethyl ester, can act as an enzyme inhibitor, specifically targeting aminoacylase-1. This inhibitory action highlights another facet of the compound's interaction with enzymatic systems, where it can decrease an enzyme's activity.

The kinetic behavior of such interactions often follows the Michaelis-Menten model, which describes how reaction rates depend on the concentration of the enzyme and the substrate. Enzyme inhibitors can be classified into different types, such as competitive, where the inhibitor binds to the active site, preventing the substrate from binding. psu.edu

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Klebsiella oxytoca Esterase (free) | (S)-Ethyl 3-phenyllactate | Initial Enzymatic Rate (V_S) | 3.0 mmol/h·g | psu.edu |

| Klebsiella oxytoca Esterase (immobilized) | (S)-2-methoxyethyl 3-phenyllactate | Initial Enzymatic Rate (V_S) | 40.7 mmol/h·g | psu.edu |

| Aminoacylase-1 | (Not specified) | Inhibition by L-β-phenyllactate | Inhibitor |

Enzymatic reactions involving ethyl phenyllactate often exhibit high degrees of substrate specificity and stereoselectivity, which is the preferential reaction with one stereoisomer over another. nih.gov For instance, in the hydrolysis of phenyllactate derivatives, the L-enantiomer is typically hydrolyzed more rapidly than the D-enantiomer. psu.edu

The stereoselectivity of enzymes can be quantified by the enantioselectivity value (E), or the ratio of the initial rates of reaction for the two enantiomers (V_S/V_R). For the hydrolysis of (R,S)-ethyl 3-phenyllactate by a free esterase from Klebsiella oxytoca, the V_S/V_R ratio is 7.94. psu.edu This selectivity can be dramatically enhanced through enzyme immobilization. When the same esterase is immobilized on Eupergit C 250L and the substrate is changed to (R,S)-2-methoxyethyl 3-phenyllactate, the V_S/V_R ratio increases to 158, indicating a significant improvement in the enzyme's ability to discriminate between the enantiomers. psu.edu

This high specificity is rooted in the precise three-dimensional structure of the enzyme's active site. nih.gov For example, the enzyme FrsC, which synthesizes L-phenyllactate, shows high specificity for its substrate, phenylpyruvate, with only minor tolerance for alterations at the aromatic ring. nih.gov Similarly, studies with α-chymotrypsin show that replacing the α-amino group of a substrate with a hydroxyl group, as in ethyl L-phenyllactate, greatly diminishes the substrate's reactivity. psu.edu This demonstrates that even small changes to the substrate's structure can significantly impact its recognition and processing by an enzyme.

| Enzyme | Substrate | Enantioselectivity (V_S/V_R) | Observation | Reference |

|---|---|---|---|---|

| Klebsiella oxytoca Esterase (free) | (R,S)-Ethyl 3-phenyllactate | 7.94 | Preferential hydrolysis of the (S)-enantiomer. | psu.edu |

| Klebsiella oxytoca Esterase (immobilized) | (R,S)-2-methoxyethyl 3-phenyllactate | 158 | Greatly enhanced enantioselectivity upon immobilization and substrate engineering. | psu.edu |

| α-Chymotrypsin | Phenyllactate derivatives | Not quantified | L-enantiomer is hydrolyzed more rapidly than the D-enantiomer in water. | psu.edu |

Receptor Binding and Ligand Activity Assessment (Non-Physiological Outcome Focused)

Beyond enzymatic interactions, the phenyllactate structure is involved in specific ligand-protein binding events, notably with G protein-coupled receptors (GPCRs). These interactions are evaluated through binding affinity studies and structure-activity relationship analyses.

The phenyllactate moiety is a key structural component of potent inhibitors of the Gq family of G proteins. uni-bonn.de Heterotrimeric G proteins, composed of α, β, and γ subunits, act as molecular switches in cellular signaling. nih.gov The Gq class is specifically inhibited by natural cyclic depsipeptides like FR900359 (FR) and YM-254890 (YM). nih.govnih.gov D-phenyllactate is a crucial building block in the biosynthesis of FR900359. nih.govuni-bonn.de

These inhibitors function by binding to a cleft in the Gαq subunit, preventing the exchange of GDP for GTP and thus locking the G protein in an inactive state. nih.gov Recent high-resolution crystal structures have revealed that these inhibitors act as "molecular glues," stabilizing the entire Gα-Gβγ heterotrimer. nih.govbiorxiv.org The inhibitor interacts with residues from both the Gα and Gβ subunits. nih.gov Specifically, hydrogen bonds are formed between the ester bond of the phenyllactic acid residue in the inhibitor and Arg60 of the Gαq protein. nih.gov This interaction is critical for the inhibitor's ability to wedge itself between the protein domains and stabilize the inactive complex. nih.govnih.gov

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For phenyllactate derivatives, SAR studies reveal that the stereochemistry and the phenyl group are critical for molecular recognition and biological function.

A compelling example of SAR involves the modification of peptide antagonists. In one study, replacing a phenylalanine residue in a glucagon (B607659) peptide antagonist with L-3-phenyllactic acid (Pla) resulted in a superior antagonist with a 3-fold higher binding affinity. This demonstrates that the phenyllactate structure can significantly enhance molecular recognition and binding potency.

| Parent Molecule Class | Structural Modification | Effect on Activity/Binding | Reference |

|---|---|---|---|

| Glucagon Peptide Antagonist | Replacement of Phenylalanine with L-3-Phenyllactic acid | 3-fold increase in receptor binding affinity. | |

| Cyclooctadepsipeptides | Substitution at the para-position of the phenyllactate moiety | Maintained or increased anthelmintic activity. | oup.com |

| Phenyllactic acid (PLA) + Tryptophan (Trp) | Conjugation to form D-PLA-L-Trp | >40-fold increase in root-promoting activity compared to mixture. | nih.govresearchgate.net |

| D-PLA-L-Trp Conjugate | Esterification with an ethyl group | ~3400-fold increase in root-promoting activity compared to mixture. | nih.gov |

Mechanisms of Antimicrobial Action (Focus on Cellular and Molecular Targets)

Phenyllactic acid (PLA), the parent acid of ethyl phenyllactate, exhibits broad-spectrum antimicrobial activity through a multi-targeted mechanism that disrupts fundamental cellular structures and processes in bacteria and fungi. medcraveonline.comsci-hub.se

The primary target is the cell membrane. sci-hub.senih.gov Due to its amphiphilic nature, with a hydrophobic phenyl ring and a hydrophilic carboxyl group, PLA can easily insert into and interact with the lipids and proteins of the microbial cell membrane. sci-hub.sefrontiersin.org This interaction disrupts membrane integrity and organization, leading to increased permeability. nih.govspkx.net.cn The compromised membrane allows for the leakage of essential intracellular components such as ions, proteins, and ATP, ultimately leading to cell death. nih.govspkx.net.cn This damage is visualized as morphological changes and cell surface disruption in electron microscopy studies of bacteria like Listeria monocytogenes, Escherichia coli, and Klebsiella pneumoniae. nih.govnih.govresearchgate.net

A second critical molecular target is the microbial genomic DNA. nih.govuts.edu.au Fluorescence spectroscopy and molecular docking studies have shown that PLA can bind to bacterial DNA, likely through intercalation between base pairs, particularly C-G pairs. nih.govcnif.cn This interaction is stabilized by hydrogen bonds and van der Waals forces. cnif.cn Agarose gel electrophoresis confirms that this binding leads to DNA degradation, which inhibits nucleic acid synthesis and repair, contributing significantly to the compound's bactericidal effect. nih.govresearchgate.netcnif.cn

Finally, PLA can inhibit biofilm formation, a key virulence factor for many pathogens. nih.govmdpi.com It achieves this by down-regulating the expression of specific genes involved in biofilm synthesis. For example, in Enterococcus faecalis, PLA down-regulates genes for pili (ebpABC) and polysaccharides (epaABE). nih.gov In Aggregatibacter actinomycetemcomitans, it suppresses genes encoding for the biofilm matrix polysaccharide (pgA) and various toxins (ltxA, cdtB). frontiersin.orgfrontiersin.org In Pseudomonas aeruginosa, PLA acts as a quorum sensing inhibitor, antagonistically binding to receptors like RhlR and PqsR to block the signaling cascade required for biofilm development. nih.gov

| Molecular Target | Mechanism of Action | Affected Microorganism(s) | Reference |

|---|---|---|---|

| Cell Membrane | Disrupts integrity, increases permeability, causes leakage of intracellular contents. | Listeria monocytogenes, Escherichia coli, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus | nih.govnih.govnih.govnih.gov |

| Genomic DNA | Binds via intercalation, leading to degradation and inhibition of synthesis/repair. | Listeria monocytogenes, Escherichia coli, Klebsiella pneumoniae, Pediococcus acidilactici | nih.govnih.govcnif.cn |

| Biofilm Formation | Downregulates expression of genes for pili, polysaccharides, and toxins. | Enterococcus faecalis, Aggregatibacter actinomycetemcomitans, Candida albicans | frontiersin.orgnih.govmdpi.com |

| Quorum Sensing Receptors (RhlR, PqsR) | Antagonistically binds to receptors, inhibiting virulence factor expression. | Pseudomonas aeruginosa | nih.gov |

Cell Membrane Disruption and Permeability Alteration

(-)-Ethyl phenyllactate, a derivative of phenyllactic acid (PLA), is recognized for its interactions with cellular membranes, a key factor in its biological activity. The esterification of the carboxyl group of phenyllactic acid to form ethyl phenyllactate increases the molecule's hydrophobicity. nih.gov This enhanced lipophilic character is thought to facilitate its passage across and integration into the lipid bilayer of cell membranes. nih.gov

Research on the parent compound, phenyllactic acid, provides foundational insights into these membrane interactions. Studies have demonstrated that PLA can damage the integrity of the cell membrane, leading to increased permeability. sci-hub.se This disruption allows for the leakage of intracellular components and can ultimately lead to cell death. sci-hub.sefrontiersin.org The mechanism of this disruption is believed to involve direct interactions with the lipid molecules and proteins embedded within the cell membrane. sci-hub.sefrontiersin.org Given that the ethyl ester derivative possesses greater hydrophobicity, it is plausible that it exhibits a more pronounced effect on membrane structure and permeability. nih.gov The increased ability to penetrate the hydrophobic core of the membrane may enhance its disruptive capabilities. nih.govnih.gov Solvents like ethanol (B145695) are known to increase membrane permeability by dissolving the phospholipid components, and the ethyl group of (-)-ethyl phenyllactate may contribute to a similar, localized fluidizing effect on the membrane. nih.govstudymind.co.uk

The interaction can be summarized by the following points:

Increased Hydrophobicity : The ethyl group increases the lipophilicity compared to phenyllactic acid. nih.gov

Enhanced Permeability : The increased hydrophobicity is correlated with an enhanced ability to permeate the cell membrane. nih.gov

Membrane Disruption : Like its parent compound, it is suggested to disrupt the lipid bilayer, affecting fluidity and integrity. sci-hub.senih.gov

Leakage of Cellular Contents : The damage to the membrane can cause the release of essential intracellular materials. sci-hub.se

Intracellular Metabolic Pathway Perturbations

Once inside the cell, (-)-Ethyl phenyllactate and its metabolites can influence various metabolic pathways. While direct metabolomic studies on (-)-ethyl phenyllactate are limited, research on phenyllactic acid and related phenylalanine metabolites offers significant clues. Metabolomic analyses have identified phenyllactic acid as a key metabolite in different biological contexts, including in human diseases and microbial fermentation. nih.govnih.govresearchgate.net

Elevated levels of DL-3-phenyllactic acid have been noted in the portal vein serum and tumor tissues of patients with hepatocellular carcinoma, suggesting a role in the altered metabolic landscape of the disease. nih.gov Pathway analysis in these studies revealed significant enrichment in metabolic processes such as phenylalanine and tryptophan metabolism. nih.gov Phenylalanine and its metabolites, including phenylpyruvic acid, have been shown to alter the transcription of genes involved in metabolic regulation, such as those for the protein transthyretin in liver cells. nih.gov This suggests that phenyllactate and its derivatives could perturb core metabolic pathways, including:

Amino Acid Metabolism : Alterations in the pathways of aromatic amino acids like phenylalanine and tryptophan are a noted consequence of the presence of their metabolites. nih.govnih.gov

Energy Metabolism : In some cellular contexts, the accumulation of phenylalanine metabolites has been linked to disruptions in energy metabolism. frontiersin.org

Pyruvate (B1213749) Metabolism : Mixed-culture fermentation studies have shown that the presence of certain bacteria can enhance pyruvate metabolism, a central hub in cellular energy production. frontiersin.org

The study of the exometabolome, or the collection of metabolites secreted by cells, provides a window into the intracellular metabolic state. frontiersin.org The presence of phenyllactic acid in the extracellular environment indicates its production and potential influence on the metabolic activities of the cell and its neighbors. researchgate.netfrontiersin.org

Interaction with Macromolecules (e.g., DNA, Proteins)

Beyond its effects on membranes and metabolic pathways, (-)-ethyl phenyllactate is implicated in interactions with crucial intracellular macromolecules like proteins and DNA. The parent compound, phenyllactic acid, has been reported to interact with bacterial genomic DNA, potentially through intercalation, which involves inserting itself between the base pairs of the DNA helix. sci-hub.sefrontiersin.org This action can disrupt DNA replication and transcription, contributing to its antimicrobial effects. sci-hub.se

The interaction with proteins is another critical aspect of its mechanism of action. Phenyllactic acid has been shown to interact with cell membrane proteins, contributing to the disruption of membrane integrity and function. sci-hub.sefrontiersin.org Inside the cell, such molecules can bind to various proteins, potentially altering their conformation and function. thermofisher.com The consequences of protein-protein interactions can be modified, and the kinetic properties of enzymes can be altered. thermofisher.comnih.gov For instance, phenylalanine and its metabolite phenylpyruvic acid have been found to decrease the nuclear protein levels of the transcription factor HNF4α, which in turn affects the expression of target genes like transthyretin. nih.gov

These interactions are fundamental to understanding the compound's biological effects. Key interaction types include:

DNA Intercalation : The potential for the planar phenyl ring to insert into the DNA double helix. frontiersin.org

Protein Binding : Both membrane-bound and intracellular proteins are potential targets, with binding affecting their native function. sci-hub.sethermofisher.com

Enzyme Modulation : Interactions can lead to the alteration of enzyme kinetics, either through direct binding to the active site or through allosteric effects. thermofisher.com

Table 1: Summary of Macromolecular Interactions

| Macromolecule | Type of Interaction | Potential Consequence | References |

|---|---|---|---|

| DNA | Intercalation | Disruption of DNA replication and transcription | sci-hub.sefrontiersin.org |

| Proteins | Binding to membrane and intracellular proteins | Alteration of protein function, disruption of membrane transport, modulation of enzyme activity | sci-hub.senih.govthermofisher.com |

Antioxidant and Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds, including (-)-ethyl phenyllactate, are a significant area of study. These properties are primarily attributed to their ability to donate a hydrogen atom or an electron to reactive oxygen species (ROS), thereby neutralizing them and terminating oxidative chain reactions. mdpi.comresearchgate.net

Chemical Kinetics of Radical Quenching

The effectiveness of an antioxidant is often determined by the kinetics of its reaction with free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate this activity. scielo.brnih.gov In this assay, the antioxidant reduces the stable DPPH radical, a process that can be monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm. scielo.br

The kinetics of this radical scavenging can follow different models, with second-order kinetics often being favored for phenolic compounds. nih.gov The rate of the reaction is dependent on both the concentration of the antioxidant and the free radical. scielo.br Several factors can influence the reaction kinetics, including:

Concentration : Higher concentrations of the antioxidant lead to a faster rate of radical scavenging. scielo.br

Temperature : An increase in temperature generally increases the reaction rate, though its effect can be complex and solvent-dependent. nih.gov

Solvent : The type of solvent used can significantly impact the reaction kinetics, with associating solvents like methanol (B129727) showing a more marked temperature effect than non-associating solvents like ethyl acetate. nih.govresearchgate.net

The efficiency of an antioxidant is often expressed as the EC50 value, which is the concentration required to scavenge 50% of the initial free radicals. scielo.br A lower EC50 value indicates a higher antioxidant potency.

Table 2: Factors Influencing Radical Scavenging Kinetics

| Factor | Influence on Kinetics | References |

|---|---|---|

| Antioxidant Concentration | Increased concentration generally leads to a faster reaction rate. | scielo.br |

| Temperature | Higher temperatures typically increase the reaction rate. | nih.gov |

| Solvent Type | The nature of the solvent can alter reaction mechanisms and rates. | nih.govresearchgate.net |

Electron Transfer and Hydrogen Atom Transfer Pathways

The mechanism by which phenolic antioxidants like (-)-ethyl phenyllactate scavenge free radicals can be broadly categorized into two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comnih.gov

Hydrogen Atom Transfer (HAT) : In this mechanism, the antioxidant donates a hydrogen atom to the free radical, quenching it in a single step. This process is favored in non-polar solvents and is characterized by the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE facilitates easier hydrogen donation. mdpi.com

Single Electron Transfer (SET) : This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. The SET mechanism can be further subdivided:

SET-PT (Sequential Electron Transfer-Proton Transfer) : An electron is transferred first, followed by the transfer of a proton. mdpi.com

SPLET (Sequential Proton Loss-Electron Transfer) : The antioxidant first loses a proton to the solvent, forming an anion, which then transfers an electron to the free radical. This pathway is more common in polar, basic solvents. nih.gov

Often, these mechanisms are not mutually exclusive and can occur in parallel, with the dominant pathway depending on the antioxidant's chemical structure, the properties of the free radical, and the solvent system. researchgate.netnih.govnih.gov For instance, assays using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical are recognized to proceed via a mixed-mode mechanism involving both HAT and SET. researchgate.net The presence of the hydroxyl group on the phenyllactate structure is crucial for its ability to participate in these radical-quenching reactions. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantitation of Ethyl Phenyllactate

Chiral Separation Techniques for Enantiomeric Purity and Absolute Configuration Determination

The separation of enantiomers is a significant challenge in analytical chemistry because they possess identical physical and chemical properties in an achiral environment. nih.gov Chiral separation techniques are therefore essential for determining the enantiomeric purity and absolute configuration of compounds like (-)-ethyl phenyllactate. nih.govamericanpharmaceuticalreview.com These methods rely on creating a chiral environment where the enantiomers exhibit different interactions, leading to their separation. rsc.orgbgb-analytik.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantiomeric separation of chiral compounds. americanpharmaceuticalreview.comphenomenex.comyakhak.org CSPs are designed with a chiral selector immobilized on a solid support, creating a chiral environment within the chromatographic column. rsc.orgbgb-analytik.com The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, with differing stabilities that lead to different retention times. rsc.orgbgb-analytik.com

For the separation of acidic compounds like phenyllactic acid and its esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. yakhak.orgorochem.com These CSPs, often coated or covalently bonded to a silica (B1680970) gel support, offer broad enantioselectivity for a wide range of chiral molecules. bgb-analytik.comorochem.com The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol such as 2-propanol, plays a crucial role in optimizing the separation. yakhak.org

Table 1: Examples of Chiral Stationary Phases Used in HPLC for the Separation of Related Chiral Acids

| Chiral Stationary Phase (CSP) | CSP Type | Typical Analytes Separated |

| Amylose tris-(3,5-dimethylphenylcarbamate) | Coated or Covalently-bound Polysaccharide | Flurbiprofen, Indoprofen, Ketoprofen, Mandelic Acid |

| Cellulose tris-(3,5-dimethylphenylcarbamate) | Coated or Covalently-bound Polysaccharide | Flurbiprofen, Indoprofen, Ketoprofen, Mandelic Acid |

| Propyl imidazole (B134444) derivatized Cyclofructan 6 | Bonded Cyclofructan Derivative | DL-beta-Phenyllactic acid |

This table is generated based on data from multiple sources. orochem.comnih.gov

Research has demonstrated the successful resolution of various chiral acids using these types of CSPs. For instance, a study on the separation of DL-beta-Phenyllactic acid reported a separation factor (α) of 1.00 on a propyl imidazole derivatized CF6 stationary phase in normal phase mode. nih.gov The enantioselectivity is influenced by factors such as the structure of the analyte, the type of polysaccharide backbone (amylose or cellulose), and the substituents on the phenylcarbamate moieties of the CSP. yakhak.org

Gas Chromatography (GC) with Chiral Derivatization

Gas Chromatography (GC) is another powerful technique for chiral separations, often requiring the derivatization of the analyte to enhance volatility and enable separation on a chiral stationary phase. gcms.czlibretexts.org Chiral derivatization involves reacting the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers. numberanalytics.com These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. numberanalytics.com

Alternatively, direct enantiomeric separation can be achieved using a chiral stationary phase, which is a capillary column coated with a chiral selector. gcms.cz Cyclodextrin-based chiral stationary phases are widely used in GC for the separation of enantiomers. mdpi.com For a compound like ethyl phenyllactate, which contains a hydroxyl group, derivatization is often necessary to convert it into a more volatile and less polar derivative suitable for GC analysis. Common derivatization techniques include esterification or silylation of the hydroxyl group. researchgate.net

A study on the quantification of phenyllactic acid utilized high-resolution gas chromatography-mass spectrometry (HRGC-MS) after esterification of the carboxylic acid group to its ethyl ester derivative. researchgate.net This highlights a common strategy for analyzing related compounds. For the analysis of ethyl phenyllactate, further derivatization of its hydroxyl group would likely be required for optimal GC separation. The choice of the derivatizing agent is critical and must be carefully selected to ensure a complete and selective reaction without causing racemization. numberanalytics.com

Capillary Electrophoresis (CE) for Enantiomer Resolution

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as high resolution, short analysis times, and low sample consumption. nih.govbio-rad.com In CE, enantiomeric separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). bio-rad.com The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. mdpi.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. bio-rad.comnih.gov For the separation of acidic compounds like phenyllactic acid, modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) have been successfully employed. nih.gov A study on the chiral separation of 3-phenyllactic acid by capillary zone electrophoresis optimized various parameters, including the type and concentration of the cyclodextrin, buffer pH, voltage, and temperature. nih.gov Using 30 mmol/L HP-β-CD as the chiral selector in a 0.1 mol/L phosphate (B84403) buffer at pH 5.5, baseline separation of the enantiomers was achieved with a resolution of 1.51. nih.gov

The indirect method, which involves pre-capillary derivatization with a chiral reagent to form diastereomers, can also be used in CE, allowing for separation in a non-chiral system. bio-rad.com The choice between direct and indirect methods depends on the specific analyte and the analytical requirements.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for chiral separations, offering advantages such as high efficiency, fast analysis times, and reduced consumption of organic solvents compared to HPLC. chromatographyonline.comfagg-afmps.be Similar to HPLC, chiral separations in SFC are achieved using chiral stationary phases. wikipedia.org

Polysaccharide-based CSPs are widely used in SFC and have shown excellent performance in resolving a broad range of chiral compounds. fagg-afmps.be The use of immobilized polysaccharide-based CSPs allows for a wider range of organic modifiers, including atypical solvents like tetrahydrofuran (B95107) and ethyl acetate, which can enhance enantiorecognition. chromatographyonline.comfagg-afmps.be

A study evaluating the performance of immobilized polysaccharide-based CSPs in SFC for the resolution of pharmaceutical enantiomers demonstrated high success rates. fagg-afmps.be While specific data for (-)-ethyl phenyllactate is not provided, the successful separation of a wide variety of chiral compounds, including those with acidic functional groups, suggests that SFC would be a viable and efficient technique for its enantiomeric analysis. nih.govmdpi.com The mobile phase in SFC typically consists of supercritical CO2 with a polar organic modifier, such as methanol (B129727) or ethanol (B145695), to adjust the elution strength. wikipedia.org

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for the structural and stereochemical elucidation of chiral molecules like (-)-ethyl phenyllactate. These methods provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of organic molecules. organicchemistrydata.orgmsu.edu ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the basic carbon skeleton and the types of functional groups present. msu.eduucl.ac.uk

For the stereochemical assignment of chiral molecules, advanced NMR techniques are employed. One common approach involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net When a chiral molecule is reacted with a CDA, it forms diastereomers which will have distinct NMR spectra. researchgate.net The differences in the chemical shifts (Δδ) of specific protons or carbons in the diastereomeric derivatives can be correlated to the absolute configuration of the original enantiomer. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all the proton and carbon signals in the molecule. organicchemistrydata.org NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry and conformation of the molecule. organicchemistrydata.orgresearchgate.net

While specific NMR data for (-)-ethyl phenyllactate is not detailed in the provided search results, the general principles of NMR spectroscopy for stereochemical assignment are well-established. researchgate.netresearchgate.net The chemical shifts of the protons and carbons in (-)-ethyl phenyllactate would be consistent with its structure, and the use of chiral auxiliaries would allow for the confirmation of its absolute configuration.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the structural analysis of (-)-ethyl phenyllactate, providing definitive information on its molecular weight and structural components through fragmentation analysis.

Precise Molecular Mass: High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass of a molecule with high accuracy, which is fundamental for confirming its elemental composition. For ethyl phenyllactate, the molecular formula is C₁₁H₁₄O₃. The calculated exact mass is 194.0943 Da, a value that can be experimentally verified to confirm the compound's identity. nih.gov

Fragmentation Analysis: When subjected to ionization in a mass spectrometer, typically through electron ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), the ethyl phenyllactate molecule breaks apart in a predictable manner. The resulting fragmentation pattern is a unique fingerprint that aids in its identification. While a publicly available, verified spectrum for the pure (-) enantiomer is not readily found, the fragmentation can be predicted based on its structure. Key fragmentation pathways would include:

Alpha-cleavage: Breakage of bonds adjacent to the oxygen atoms. This could involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester functional group.

Benzyl Clevage: A very common fragmentation for compounds containing a phenylmethyl group is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This is often a prominent peak.

McLafferty Rearrangement: While less direct for this structure, rearrangements can occur, leading to characteristic neutral losses.

The analysis of these fragments allows for the confident identification of ethyl phenyllactate in complex samples like fermented beverages. researchgate.net

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Notes |

|---|---|---|---|

| 194 | Molecular Ion [M]⁺ | [C₁₁H₁₄O₃]⁺ | Represents the intact molecule. |

| 165 | Loss of Ethyl group [M-C₂H₅]⁺ | [C₉H₉O₃]⁺ | Cleavage of the ethyl portion of the ester. |

| 149 | Loss of Ethoxy group [M-OC₂H₅]⁺ | [C₉H₉O₂]⁺ | Cleavage of the bond between the carbonyl carbon and the ester oxygen. |

| 121 | Loss of Carboethoxy group [M-COOC₂H₅]⁺ | [C₇H₉O]⁺ | Loss of the entire ester group. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A highly stable and characteristic fragment for benzyl-containing compounds. |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

As a chiral compound, (-)-ethyl phenyllactate exists as one of two enantiomers that are non-superimposable mirror images. Differentiating between these enantiomers is critical, and this is achieved using chiroptical techniques.

Optical Rotation: This is a fundamental property of chiral substances that measures the rotation of the plane of linearly polarized light as it passes through a sample. The designation "(-)" in (-)-ethyl phenyllactate specifically indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). nih.gov The magnitude of this rotation, known as the specific rotation [α], is a characteristic physical constant measured under standardized conditions of temperature, solvent, concentration, and light wavelength (typically the sodium D-line, 589 nm). uniba.it The measurement is performed using a polarimeter and is essential for confirming the enantiomeric identity and purity of the compound. uniba.it

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing molecular chirality. It measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. This differential absorption arises from the unique three-dimensional arrangement of atoms around the chiral center. agroscope.ch While absorption spectra of two enantiomers are identical, their CD spectra are mirror images of each other. A CD spectrum provides information on the stereochemical configuration and conformation of the molecule. mdpi.com For (-)-ethyl phenyllactate, a CD spectrum would provide a distinct spectroscopic fingerprint confirming its specific enantiomeric form.

Quantitative Analysis in Complex Biological and Environmental Matrices (Excluding Clinical Diagnostics)

The quantification of (-)-ethyl phenyllactate is particularly relevant in the fields of food and beverage science, as it is recognized as a volatile aroma compound in fermented products such as wine and spirits. researchgate.netnih.govvt.edu Its concentration can influence the sensory profile, making its accurate measurement crucial for quality control and process optimization. The analysis in these complex matrices requires robust methods to isolate the target analyte from numerous interfering compounds.

Sample Preparation and Extraction Protocols for Specific Matrices

To accurately quantify (-)-ethyl phenyllactate from complex samples like wine, an effective sample preparation and extraction step is required to isolate it from the matrix, which contains sugars, acids, pigments, and other volatiles. The choice of method depends on the desired sensitivity and the nature of the analyte.

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the analysis of volatile and semi-volatile compounds in beverages. nih.gov A fused silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the wine sample. Volatile compounds, including ethyl phenyllactate, partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net Key parameters such as fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), extraction temperature, time, and salt addition are optimized to maximize extraction efficiency. vt.eduthermofisher.cn

Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analytes. The wine sample is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analytes of interest are then eluted with a small volume of an appropriate solvent. researchgate.net For esters and other relatively nonpolar compounds in wine, reversed-phase sorbents like C18 or styrene-divinylbenzene are common. nih.govmdpi.com

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analytes from the aqueous wine sample into an immiscible organic solvent, such as dichloromethane. nih.govresearchgate.net The solvent is then concentrated and injected into the chromatograph. While effective, LLE is more labor-intensive and uses larger volumes of organic solvents compared to microextraction techniques.

| Method | Principle | Typical Sorbent/Solvent | Key Parameters | Advantages | Reference |

|---|---|---|---|---|---|

| HS-SPME | Adsorption of headspace volatiles onto a coated fiber | DVB/CAR/PDMS fiber | Temperature (e.g., 40-70°C), Time (e.g., 30-70 min), Salt Addition (e.g., NaCl) | Solvent-free, high sensitivity, easily automated | vt.eduthermofisher.cn |

| SPE | Analyte retention on a solid sorbent and selective elution | Styrene-divinylbenzene (SDB) or C18 | Sample pH, conditioning/elution solvents (e.g., methanol, diethyl ether, ethyl acetate) | Good clean-up, high recovery, fractionation capability | nih.govresearchgate.net |

| LLE | Partitioning of analyte between aqueous sample and an immiscible organic solvent | Dichloromethane | Solvent-to-sample ratio, extraction time, pH | Well-established, effective for a broad range of compounds | nih.govresearchgate.net |

Method Validation for Accuracy, Precision, and Sensitivity

For a quantitative method to be reliable, it must undergo a thorough validation process to demonstrate it is fit for its intended purpose. Validation is performed for analytical procedures like GC-MS or LC-MS used to measure ethyl phenyllactate in matrices such as wine. Key performance characteristics are evaluated. nih.govresearchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where the matrix (e.g., wine) is spiked with a known amount of the analyte. Recoveries for ester analysis in wine are generally expected to be within 80-120%. Studies on wine esters report excellent accuracy, with recoveries often between 90% and 110%. nih.govoeno-one.eu

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (short-term, same operator and equipment) and reproducibility (long-term, different days, operators, or labs). For wine volatiles, RSD values are typically required to be below 15%. nih.govconicet.gov.ar

Sensitivity: This is the ability of the method to detect and quantify low concentrations of the analyte. It is defined by the Limit of Detection (LOD), the lowest concentration that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable accuracy and precision. For important aroma compounds like esters in wine, methods are often developed to achieve LOQs in the µg/L (ppb) or even ng/L (ppt) range. oeno-one.eu

Linearity and Range: Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a specific range. This is confirmed by a high coefficient of determination (R²) for the calibration curve, typically >0.99. nih.gov

| Parameter | Definition | Typical Acceptance Criteria / Reported Values | Reference |

|---|---|---|---|